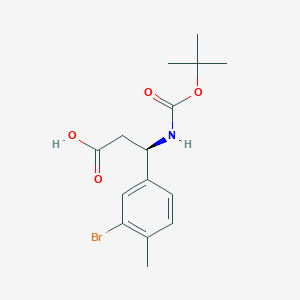
(R)-3-(3-Bromo-4-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 3-bromo-4-methylphenyl.
Amination: The brominated product is then subjected to amination using tert-butyl carbamate (Boc-NH2) in the presence of a base such as potassium carbonate (K2CO3) to introduce the Boc-protected amino group.
Chiral Center Introduction: The final step involves the addition of a chiral propanoic acid derivative to the amino group under controlled conditions to ensure the (3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C with H2 gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(3-bromo-4-carboxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Reduction: (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Substitution: (3R)-3-(3-substituted-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral center is particularly valuable for the development of enantioselective catalysts and ligands.
Biology
The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new drugs.
Industry
In the material science industry, (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4-methylphenyl)propanoic acid: Lacks the Boc-protected amino group.
3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Lacks the bromine atom.
3-(3-chloro-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a chlorine atom instead of bromine.
Uniqueness
(3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of both the bromine atom and the Boc-protected amino group. This combination allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
(3R)-3-(3-bromo-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
ISFBZZDUQLAEFN-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


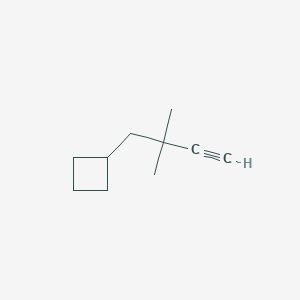
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
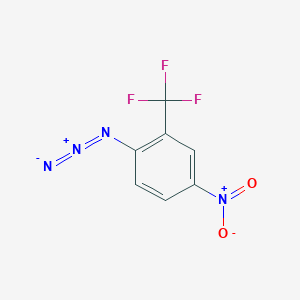
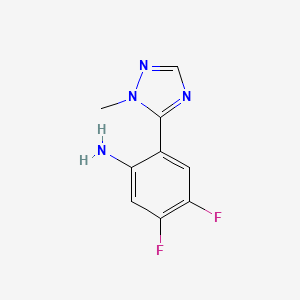
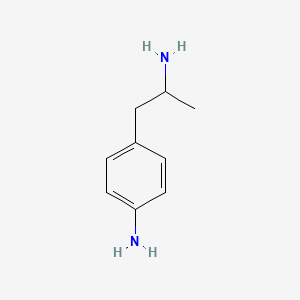
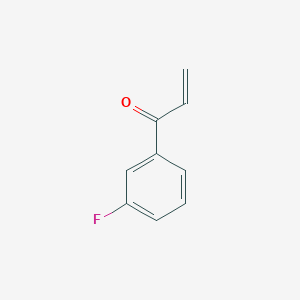
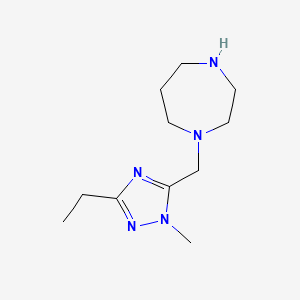

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
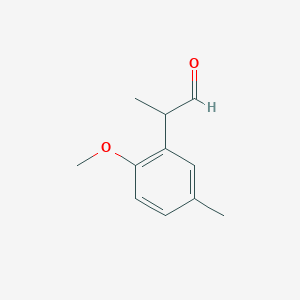
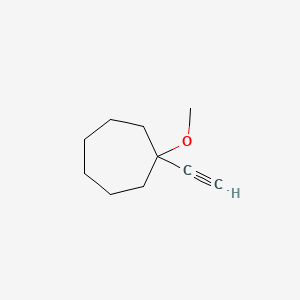
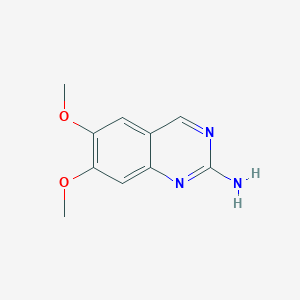

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
